molecular formula C8H6F3NO3 B1363154 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene CAS No. 344-39-8

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1363154
CAS No.: 344-39-8
M. Wt: 221.13 g/mol
InChI Key: RBEXRIBHQSUANC-UHFFFAOYSA-N
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Description

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS: 344-39-8) is a nitro-substituted aromatic compound with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol . Its structure features a methoxy group (-OCH₃) at the para position, a nitro group (-NO₂) at the ortho position relative to the trifluoromethyl (-CF₃) substituent. This arrangement creates a distinct electronic profile, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-methoxy-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEXRIBHQSUANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338338
Record name 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
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Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-39-8
Record name 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-nitrobenzotrifluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene typically involves nitration of 4-methoxytoluene followed by trifluoromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring . The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper powder under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 4-Methoxy-1-amino-2-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Carboxy-1-nitro-2-(trifluoromethyl)benzene.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
4-Methoxy-1-nitro-2-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl and nitro groups make it a valuable building block for developing pharmaceuticals and agrochemicals .

2. Medicinal Chemistry:
This compound is utilized in the development of bioactive molecules due to its ability to enhance the pharmacokinetic properties of drugs. The trifluoromethyl group is known for improving metabolic stability and bioavailability, making it an attractive candidate for drug design .

3. Agrochemical Development:
The compound has been identified as a precursor for synthesizing fungicidal agents. Its derivatives are involved in creating substituted phenoxyphenyl ketones that exhibit significant fungicidal activity, thus playing a crucial role in agricultural chemistry .

Case Study 1: Synthesis of Fungicidal Agents

Research has demonstrated that derivatives of this compound can be synthesized into substituted 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol compounds. These compounds have shown high efficacy as fungicides in agricultural applications .

Case Study 2: Anticancer Activity

A study focusing on trifluoromethylated compounds revealed that they exhibit anticancer properties by inhibiting cancer cell growth. The mechanism involves interaction with specific cellular pathways that are critical for tumor proliferation.

Data Tables

Application AreaDescription
Organic SynthesisIntermediate for complex organic molecules
Medicinal ChemistryPrecursor for drugs enhancing pharmacokinetic properties
AgrochemicalsSynthesis of fungicidal agents

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

4-Methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS: 25889-37-6)
  • Molecular Formula: C₈H₆F₃NO₃ (same as target compound).
  • Key Difference : Nitro group at the meta position relative to -CF₃.
3-Methoxy-5-nitrobenzotrifluoride (CAS: 328-79-0)
  • Molecular Formula: C₈H₆F₃NO₃.
  • Key Difference : Methoxy and nitro groups are para to each other, with -CF₃ at a distal position.
  • Impact : Enhanced electron-withdrawing effects may favor electrophilic substitution at the methoxy-adjacent position .

Functional Group Variations

4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene (CAS: 1227588-24-0)
  • Molecular Formula: C₈H₄F₅NO₃.
  • Key Difference : Difluoromethoxy (-OCF₂H) replaces methoxy.
2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene (CAS: 1214344-33-8)
  • Molecular Formula : C₈H₆F₄O.
  • Key Difference : Fluoro substituent at the ortho position; lacks a nitro group.
  • Impact : Reduced steric hindrance and electron-withdrawing capacity, favoring use as a building block in agrochemicals .

Complex Derivatives

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene (CAS: 1799-97-9)
  • Molecular Formula: C₁₄H₉ClF₃NO₃.
  • Key Difference: Phenoxy group with chloro and methyl substituents.
  • Impact : Increased steric bulk and hydrophobicity, suitable for designing herbicides or polymer additives .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Reactivity/Applications
4-Methoxy-1-nitro-2-(trifluoromethyl)benzene C₈H₆F₃NO₃ 221.13 344-39-8 -OCH₃ (para), -NO₂ (ortho) C–N coupling, Ullmann reactions
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene C₈H₆F₃NO₃ 221.13 25889-37-6 -OCH₃ (para), -NO₂ (meta) Lower coupling efficiency due to meta-nitro
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene C₈H₄F₅NO₃ 257.11 1227588-24-0 -OCF₂H (para), -NO₂ (ortho) Enhanced lipophilicity for drug design
2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene C₈H₆F₄O 194.13 1214344-33-8 -F (ortho), -OCH₃ (para) Agrochemical intermediate

Research Findings and Implications

Electronic Effects : The ortho-nitro group in the target compound stabilizes transition states in coupling reactions via resonance, unlike its meta-nitro isomer .

Fluorine Substitution : Difluoromethoxy analogs exhibit higher polarity, influencing solubility in antisolvent applications (e.g., perovskite film formation) .

Steric Considerations: Bulky substituents (e.g., phenoxy groups) reduce reaction yields but enhance thermal stability in polymer precursors .

Biological Activity

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, with the molecular formula C8H6F3NO3C_8H_6F_3NO_3 and a molecular weight of 221.13 g/mol, is an aromatic compound notable for its diverse biological activities. This compound features a methoxy group, a nitro group, and a trifluoromethyl group, which significantly influence its chemical reactivity and biological properties.

The synthesis of this compound typically involves:

  • Nitration of 4-methoxytoluene using concentrated nitric and sulfuric acids at low temperatures.
  • Trifluoromethylation to introduce the trifluoromethyl group.

This compound can undergo various chemical reactions, including:

  • Reduction of the nitro group to an amino group using reducing agents like hydrogen in the presence of palladium or iron powder.
  • Substitution reactions where the methoxy group can be replaced by other functional groups.
  • Oxidation of the methoxy group to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of both the nitro and trifluoromethyl groups enhances its interaction with microbial targets, potentially disrupting cellular processes.

Anti-inflammatory Effects

Studies have suggested that this compound may also possess anti-inflammatory properties. The mechanism appears to involve modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes.

Cancer Cell Line Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against human cancer cells such as:

  • Prostate (DU-145)
  • Cervical (HeLa)
  • Lung adenocarcinoma (A549)
  • Liver (HepG2)
  • Breast (MCF-7)

The compound's mechanism in these contexts likely involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in affected cells .

The biological activity of this compound is influenced by its structural components:

  • The nitro group participates in redox reactions, which can alter cellular redox states.
  • The methoxy and trifluoromethyl groups affect lipophilicity and electronic properties, enhancing the compound's ability to penetrate biological membranes and interact with target biomolecules.

Table: Biological Activities of this compound

Activity TypeEffectReference
AntimicrobialSignificant inhibition of microbial growth
Anti-inflammatoryModulation of inflammatory cytokines
CytotoxicityInhibition of cancer cell proliferation

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study investigating the cytotoxic effects on various human cancer cell lines, this compound was tested alongside established chemotherapeutic agents. Results indicated that this compound exhibited IC50 values comparable to those of standard treatments, suggesting potential as a lead compound in drug development for cancer therapy.

Experimental Setup

The study involved:

  • Cell Culture: Human cancer cell lines were cultured under standard conditions.
  • MTT Assay: The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
  • Mechanistic Studies: Flow cytometry was used to analyze cell cycle distribution and apoptosis markers.

Conclusions from Research

The findings indicate that this compound holds promise as a bioactive compound with potential applications in antimicrobial and anti-cancer therapies. Further research is warranted to elucidate its full mechanism of action and therapeutic potential.

Future Directions

Continued exploration into the structure–activity relationships (SARs) of this compound could lead to the development of more potent derivatives. Investigating its interactions at the molecular level will provide insights into optimizing its efficacy against specific biological targets.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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